molecular formula C11H10N4O B14361152 Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- CAS No. 95202-72-5

Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)-

Cat. No.: B14361152
CAS No.: 95202-72-5
M. Wt: 214.22 g/mol
InChI Key: SLCWCYQPTDSZSE-UHFFFAOYSA-N
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Description

Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound is of particular interest due to its unique structure, which includes an azido group and an indole moiety, making it a valuable target for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-(1-methyl-1H-indol-3-yl)-ethanone with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the azido group replaces a leaving group on the ethanone moiety.

Industrial Production Methods

While specific industrial production methods for Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, safety measures would be crucial due to the presence of the azido group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, suitable solvents like DMF.

    Cycloaddition: Alkynes, copper(I) catalysts.

Major Products Formed

    Reduction: 2-amino-1-(1-methyl-1H-indol-3-yl)-ethanone.

    Substitution: Various substituted ethanone derivatives.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes such as acetylcholinesterase and glutathione S-transferase, thereby inhibiting their activity . The azido group can also participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- is unique due to the presence of the azido group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

CAS No.

95202-72-5

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

2-azido-1-(1-methylindol-3-yl)ethanone

InChI

InChI=1S/C11H10N4O/c1-15-7-9(11(16)6-13-14-12)8-4-2-3-5-10(8)15/h2-5,7H,6H2,1H3

InChI Key

SLCWCYQPTDSZSE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)CN=[N+]=[N-]

Origin of Product

United States

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